4-(Trifluoromethoxy)phenoxyacetyl chloride
Overview
Description
4-(Trifluoromethoxy)phenoxyacetyl chloride is a useful research compound. Its molecular formula is C9H6ClF3O3 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Polymer Chemistry
4-(Trifluoromethoxy)phenoxyacetyl chloride is involved in polymer chemistry, especially in the context of solid-phase synthesis. Resins such as polymer-bound trityl chloride, which are used to immobilize various functional groups including carboxylic acids and phenols, are integral in this field. These resins are typically made from cross-linked poly(styrene-co-divinylbenzene) and are used under various reaction conditions, including neutral or basic environments. The handling and storage precautions of these materials are crucial to maintain safety and efficacy (Mo, 2003).
Applications in Organic Synthesis
The trifluoromethoxy group, often a part of this compound, is significant in the synthesis of aromatic compounds, exhibiting desirable pharmacological and biological properties. Despite the challenges in synthesizing trifluoromethoxylated compounds, advancements have been made. For example, a user-friendly protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate showcases the potential of this chemical in the development of new pharmaceuticals, agrochemicals, and functional materials. The procedure highlights the versatility of the trifluoromethoxy group in complex organic syntheses (Feng & Ngai, 2016).
Safety and Hazards
The compound is considered hazardous and can cause severe skin burns and eye damage . It is incompatible with heat, flames, sparks, strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-8(14)5-15-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKXXLDQAUINGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380466 | |
Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72220-51-0 | |
Record name | 2-[4-(Trifluoromethoxy)phenoxy]acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72220-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)phenoxyacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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